3-(2-Butyloctyl)thiophene
CAS No.: 1638802-04-6
Cat. No.: VC0219554
Molecular Formula:
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638802-04-6 |
---|---|
Molecular Weight | 0 |
IUPAC Name | 3-(2-butyloctyl)thiophene |
Standard InChI | InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |
SMILES | CCCCCCC(CCCC)CC1=CSC=C1 |
Introduction
Chemical Structure and Properties
3-(2-Butyloctyl)thiophene is characterized by its thiophene ring with a 2-butyloctyl substituent at the 3-position. The compound has a molecular formula of C16H28S and a molecular weight of 252.5 g/mol . The presence of the branched alkyl chain significantly influences its physical and chemical properties, particularly its solubility in organic solvents.
Physical and Chemical Properties
The detailed physical and chemical properties of 3-(2-Butyloctyl)thiophene are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 1638802-04-6 |
Molecular Formula | C16H28S |
Molecular Weight | 252.5 g/mol |
IUPAC Name | 3-(2-butyloctyl)thiophene |
InChI | InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |
SMILES | CCCCCCC(CCCC)CC1=CSC=C1 |
Physical State | Not specified in source materials |
Solubility | Soluble in common organic solvents |
The structure of 3-(2-Butyloctyl)thiophene features a thiophene core, which is a five-membered aromatic heterocycle containing a sulfur atom. The 2-butyloctyl side chain at position 3 of the thiophene ring introduces steric effects that influence the compound's packing behavior and solubility characteristics, which are crucial for its applications in organic electronics.
Synthesis Methods
The synthesis of 3-(2-Butyloctyl)thiophene typically involves functionalization of thiophene derivatives. Recent advancements have focused on improving the efficiency of synthesis methods, particularly through palladium-catalyzed cross-coupling reactions.
Common Synthesis Approaches
The synthesis of 3-(2-Butyloctyl)thiophene can be achieved through various approaches, including:
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Functionalization of thiophene derivatives using alkylation reactions
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Palladium-catalyzed cross-coupling reactions, which have shown enhanced efficiency in synthesizing thiophene derivatives with complex side chains
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Employing reported procedures for π-bridge unit synthesis, as depicted in research on dithienobenzothiadiazoles
Applications in Organic Electronics
3-(2-Butyloctyl)thiophene finds significant applications in the field of organic electronics due to its unique electronic properties and solubility characteristics.
Organic Field-Effect Transistors (OFETs)
The compound is primarily used in organic field-effect transistors (OFETs) where its electronic properties and solubility contribute to device performance. The branched alkyl chain enhances solubility and processability, which are crucial factors in the fabrication of OFETs. These devices are fundamental components in emerging flexible and printed electronics applications.
Building Block in Materials Chemistry
3-(2-Butyloctyl)thiophene serves as an important building block for more complex molecular structures in materials chemistry. The compound's thiophene core, coupled with the branched alkyl side chain, makes it a versatile precursor for the synthesis of conjugated polymers and other materials with tailored electronic properties.
Role in Polymer Synthesis
Research indicates that 3-(2-Butyloctyl)thiophene is utilized as a π-bridge unit in the synthesis of more complex compounds such as dithienobenzothiadiazoles, which are precursors for polymers used in organic solar cells . These polymers, including the D18−Cl polymer mentioned in the research, are known for their efficacy as polymer donors in bulk-heterojunction polymer solar cells.
Research Findings and Developments
Current research on 3-(2-Butyloctyl)thiophene and related thiophene derivatives highlights their significant potential in various applications, particularly in organic electronics.
Enhancement of Electronic Properties
Studies have shown that 3-(2-Butyloctyl)thiophene can enhance solubility and processability in organic electronic devices. This improvement is attributed to the branched alkyl side chain, which disrupts molecular packing while maintaining sufficient electronic coupling between adjacent molecules.
Applications in Advanced Materials
Research findings indicate that thiophene derivatives with branched alkyl chains, such as 3-(2-Butyloctyl)thiophene, are valuable components in the development of advanced electronic materials. These compounds contribute to:
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Improved charge carrier mobility in organic semiconductors
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Enhanced solubility in common organic solvents, facilitating solution processing
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Better film-forming properties for device fabrication
Integration into Novel Synthetic Pathways
Recent research has incorporated 3-(2-Butyloctyl)thiophene into novel synthetic pathways for creating more complex molecular architectures. For example, it has been used as a precursor in the facile synthesis of dithienobenzothiadiazoles via Na2S-mediated thiophene annulations . This synthetic approach is significant for developing more efficient routes to produce organic electronic materials.
Comparative Analysis with Similar Compounds
To better understand the unique properties and applications of 3-(2-Butyloctyl)thiophene, it is valuable to compare it with similar thiophene derivatives.
Comparison with 3-((2-Butyloctyl)oxy)thiophene
3-((2-Butyloctyl)oxy)thiophene (C16H28OS) is structurally similar to 3-(2-Butyloctyl)thiophene but contains an oxygen atom connecting the thiophene ring and the alkyl chain . This structural difference leads to distinctive electronic properties:
Property | 3-(2-Butyloctyl)thiophene | 3-((2-Butyloctyl)oxy)thiophene |
---|---|---|
Molecular Formula | C16H28S | C16H28OS |
Molecular Weight | 252.5 g/mol | 268.5 g/mol |
CAS Number | 1638802-04-6 | 1397285-23-2 |
Electronic Properties | Direct conjugation between thiophene and alkyl chain | Conjugation interrupted by oxygen linkage |
Applications | Primarily in OFETs and as building blocks | Similar applications but with different electronic characteristics |
The oxygen linkage in 3-((2-Butyloctyl)oxy)thiophene alters the electronic structure and thus influences how the compound behaves in electronic devices and chemical reactions.
Functionalized Derivatives
Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane (C28H54SSn) represents a functionalized derivative of 3-(2-Butyloctyl)thiophene with a tributyltin group at the 2-position of the thiophene ring . This compound serves as an important intermediate in Stille coupling reactions, which are commonly used for synthesizing more complex conjugated systems for organic electronic applications.
Synthesis and Applications in Broader Context
The significance of 3-(2-Butyloctyl)thiophene extends beyond its direct applications, as it contributes to the development of more complex systems with advanced functionalities.
Role in Polymer Development
3-(2-Butyloctyl)thiophene and similar compounds have contributed to the advancement of polymer semiconductors used in various organic electronic applications . The branched alkyl side chains provide enhanced solubility while maintaining electronic properties, which has proven crucial for developing solution-processable organic semiconductors.
Contribution to Next-Generation Electronics
Research involving compounds like 3-(2-Butyloctyl)thiophene has paved the way for the development of next-generation electronic devices, including flexible displays, printable circuits, and organic solar cells . The unique combination of solubility and electronic properties makes these compounds valuable building blocks for materials with tailored functionalities.
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